N-ethyl-1H-pyrazol-3-amine
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Overview
Description
N-ethyl-1H-pyrazol-3-amine: is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the nitrogen atom and an amino group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Hydrazines and 1,3-Diketones: One common method involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions to form pyrazole derivatives.
Palladium-Catalyzed Coupling: Another method includes a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Industrial Production Methods: Industrial production often employs scalable methods such as the cyclization of hydrazines with diketones, which can be optimized for large-scale synthesis using continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: N-ethyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes .
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a ligand for various enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its derivatives are employed as UV stabilizers and in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of N-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and inflammation . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of an ethyl group.
3-Amino-1-phenyl-1H-pyrazole: Contains a phenyl group, offering different steric and electronic properties.
3,5-Diamino-1H-pyrazole: Features an additional amino group, enhancing its reactivity and potential biological activities.
Uniqueness: N-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the nitrogen atom influences its lipophilicity and ability to cross biological membranes, making it a valuable scaffold in drug design .
Properties
CAS No. |
537038-65-6 |
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Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
N-ethyl-1H-pyrazol-5-amine |
InChI |
InChI=1S/C5H9N3/c1-2-6-5-3-4-7-8-5/h3-4H,2H2,1H3,(H2,6,7,8) |
InChI Key |
FVSRJWMYUVOQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=NN1 |
Purity |
95 |
Origin of Product |
United States |
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